Defined (R)-Stereochemistry vs. Racemic Mixture for Asymmetric Synthesis
This compound is the single (R)-enantiomer, whereas the more widely available racemic mixture, tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 179120-81-1), is a 1:1 mixture of (R) and (S) forms . The (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine scaffold, a direct deprotected and methylated analog, has been demonstrated to be a key intermediate for the enantioselective synthesis of the nAChR agonist SIB-1508Y, where the (S)-configuration was achieved with an enantiomeric excess (e.e.) of 94% after chiral resolution, underscoring the necessity of stereochemical purity in this series [1].
| Evidence Dimension | Enantiomeric Purity / Stereochemical Identity |
|---|---|
| Target Compound Data | Single (R)-enantiomer (chiral, specific optical rotation not reported in vendor data) |
| Comparator Or Baseline | Racemic tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate (CAS 179120-81-1) is a 1:1 mixture of (R) and (S) enantiomers. |
| Quantified Difference | Target is homochiral; Comparator is achiral in bulk property. In a related scaffold, a 94% e.e. was achieved for the desired enantiomer after resolution, implying the racemate starting material would necessitate a lossy chiral separation step. |
| Conditions | Inference based on the reported total synthesis of (S)-SIB-1508Y from a related 5-bromo-3-(2-pyrrolidinyl)pyridine intermediate. |
Why This Matters
Procuring the pre-defined (R)-enantiomer eliminates a costly and potentially low-yielding chiral resolution step, directly impacting the efficiency and atom economy of a synthetic route to enantiopure drug candidates.
- [1] Felpin, F.-X., Vo-Thanh, G., Villiéras, J., & Lebreton, J. (2001). The first enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine: a key intermediate for the preparation of SIB-1508Y. Journal of Organic Chemistry. Reports 94% e.e. for the (S)-enantiomer. View Source
